

Potential Research Applications of 1-Ethylpiperidin-4-amine: A Technical Guide

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Compound of Interest

Compound Name: 1-Ethylpiperidin-4-amine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Ethylpiperidin-4-amine, a member of the 4-aminopiperidine class of compounds, is a versatile chemical scaffold with emerging potential in various research and drug discovery domains. While its direct therapeutic applications are still under investigation, its role as a key building block in the synthesis of biologically active molecules is well-documented. This technical guide provides an in-depth overview of the known and potential research applications of **1-Ethylpiperidin-4-amine**, detailing its chemical properties, synthesis protocols, and its role in the development of novel therapeutics. Particular focus is given to its utility in the synthesis of opioid receptor modulators, antifungal agents, and its potential as a scaffold for exploring treatments for neurodegenerative diseases and proliferative disorders.

Introduction

The piperidine ring is a privileged scaffold in medicinal chemistry, present in a multitude of approved drugs due to its favorable pharmacokinetic properties. The 4-aminopiperidine moiety, in particular, serves as a crucial pharmacophore for interacting with a variety of biological targets. **1-Ethylpiperidin-4-amine**, with its specific N-ethyl substitution, offers a unique combination of steric and electronic properties that can be exploited in rational drug design. This document aims to consolidate the current knowledge on **1-Ethylpiperidin-4-amine** and stimulate further research into its potential applications.

Chemical and Physical Properties

1-Ethylpiperidin-4-amine is a cyclic amine with the molecular formula C₇H₁₆N₂.^{[1][2]} Its chemical structure consists of a piperidine ring with an ethyl group attached to the nitrogen atom (N1) and an amino group at the 4-position.

Property	Value	Reference
Molecular Formula	C ₇ H ₁₆ N ₂	^{[1][2]}
Molecular Weight	128.22 g/mol	^{[1][2]}
CAS Number	50534-45-7	^{[1][2]}
IUPAC Name	1-ethylpiperidin-4-amine	^{[1][2]}
SMILES	<chem>CCN1CCC(CC1)N</chem>	^{[1][2]}
InChIKey	UFETTXCVHFMVPU-UHFFFAOYSA-N	^{[1][2]}

Synthesis of 1-Ethylpiperidin-4-amine

The synthesis of **1-Ethylpiperidin-4-amine** can be achieved through several established synthetic routes, with reductive amination being a common and efficient method.

Experimental Protocol: Reductive Amination of 1-Ethylpiperidin-4-one

This protocol describes the synthesis of **1-Ethylpiperidin-4-amine** from 1-Ethylpiperidin-4-one and a nitrogen source, such as ammonia or an ammonia equivalent, via reductive amination.

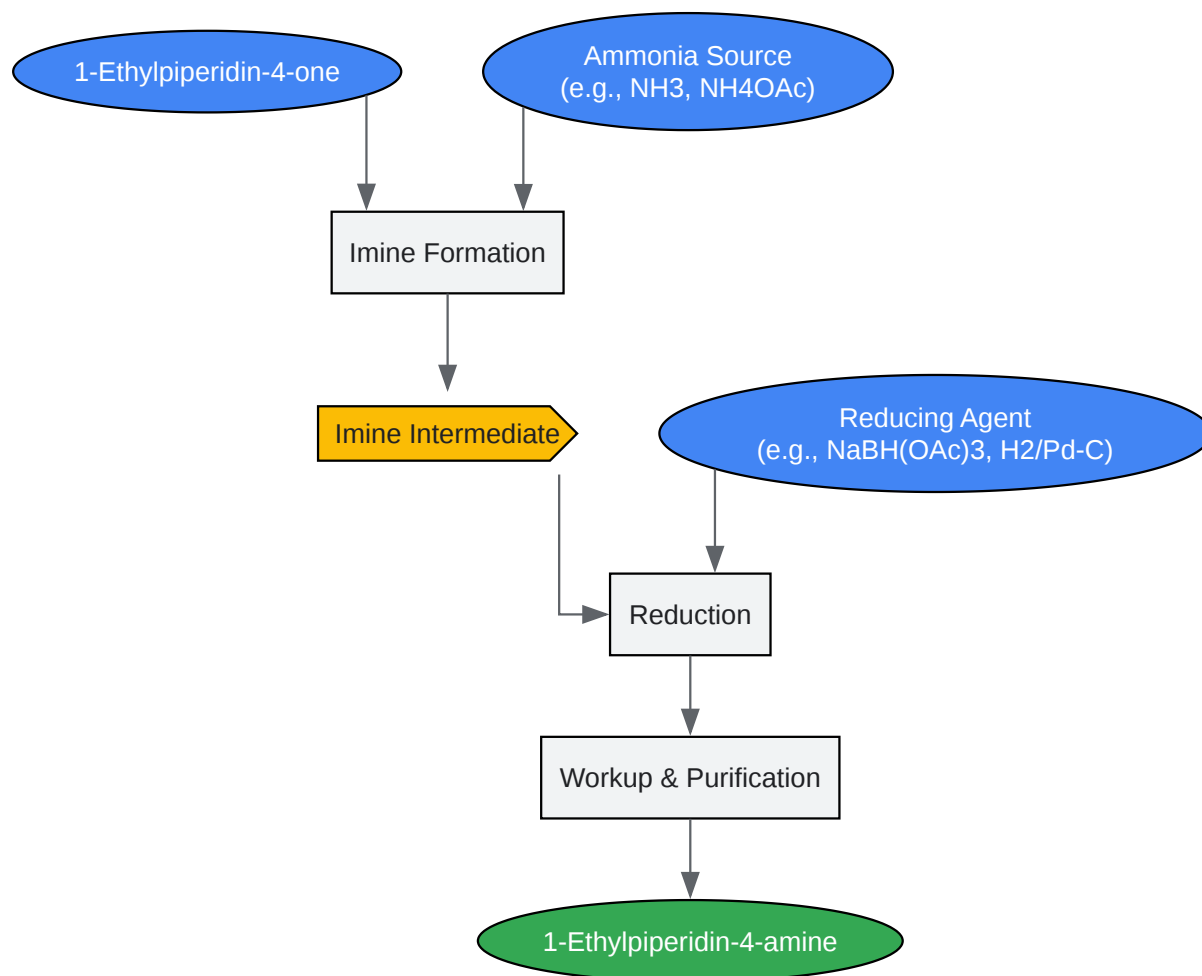
Materials:

- 1-Ethylpiperidin-4-one
- Ammonia (or ammonium acetate)
- Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride, or catalytic hydrogenation)

- Anhydrous solvent (e.g., methanol, ethanol, or dichloromethane)
- Acid catalyst (e.g., acetic acid, optional)

Procedure:

- Dissolve 1-Ethylpiperidin-4-one (1 equivalent) in the chosen anhydrous solvent.
- Add the nitrogen source (e.g., a solution of ammonia in methanol or ammonium acetate, 1.5-2 equivalents).
- If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
- Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
- Slowly add the reducing agent (1.2-1.5 equivalents) to the reaction mixture. For catalytic hydrogenation, the reaction is conducted under a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).
- Continue stirring at room temperature for 12-24 hours.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
- Upon completion, quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield pure **1-Ethylpiperidin-4-amine**.



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Reductive amination synthesis of **1-Ethylpiperidin-4-amine**.

Potential Research Applications

The 4-aminopiperidine scaffold is a versatile building block in medicinal chemistry. While direct biological data for **1-Ethylpiperidin-4-amine** is sparse, its utility can be inferred from studies on closely related analogs.

Precursor for Opioid Receptor Modulators

The 4-aminopiperidine core is a key structural feature of the potent synthetic opioid fentanyl and its analogs. Although the direct precursor to fentanyl is N-phenethyl-4-anilino-piperidine, the synthesis of various opioid receptor modulators often starts with simpler N-substituted 4-aminopiperidines. The ethyl group in **1-Ethylpiperidin-4-amine** can influence the pharmacokinetic and pharmacodynamic properties of the final compound. Researchers can utilize this building block to synthesize novel opioid ligands with potentially altered receptor binding affinities, selectivities, and metabolic stabilities.

Scaffold for Antifungal Agents

Research into novel antifungal agents has identified the 4-aminopiperidine scaffold as a promising starting point. Studies have shown that derivatives of 4-aminopiperidine can exhibit potent antifungal activity by inhibiting ergosterol biosynthesis, a crucial pathway for fungal cell membrane integrity.[3] While published research has focused on derivatives with larger N-substituents (e.g., benzyl or phenethyl) and long alkyl chains at the 4-amino position, **1-Ethylpiperidin-4-amine** provides a valuable starting material for the synthesis of new libraries of compounds to explore the structure-activity relationships (SAR) for antifungal activity. The relatively small ethyl group allows for systematic modification to probe the optimal size and lipophilicity of the N1-substituent.

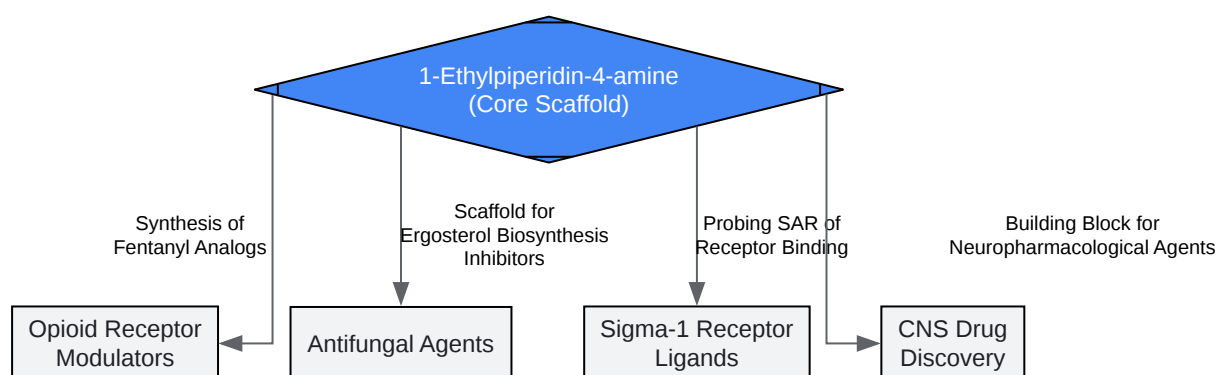
Modulators of Sigma-1 (σ_1) Receptors

The σ_1 receptor is a unique intracellular chaperone protein implicated in a variety of cellular functions and is a target for the treatment of neurodegenerative diseases, pain, and cancer. A study on 4-(2-aminoethyl)piperidine derivatives as σ_1 receptor ligands found that introducing an ethyl group at the piperidine nitrogen resulted in a considerably lower affinity for the σ_1 receptor compared to a methyl group.[4] This finding, while indicating lower potency for this specific scaffold, provides a crucial data point for researchers designing σ_1 receptor ligands. It highlights the sensitivity of the receptor's binding pocket to the size of the N-alkyl substituent and suggests that **1-Ethylpiperidin-4-amine** could be used to generate ligands with tuned affinity or as a negative control in binding studies.

Compound Class	Target	Key Performance Metric	Result	Reference
4-(2-aminoethyl)piperidine derivatives	σ 1 Receptor	Ki (nM)	Introduction of an ethyl moiety at the piperidine N-atom resulted in considerably lower σ 1 affinity compared to a methyl moiety.	[4]

CNS Drug Discovery

The piperidine scaffold is prevalent in many centrally acting drugs due to its ability to cross the blood-brain barrier. **1-Ethylpiperidin-4-amine** can serve as a starting point for the development of novel CNS agents targeting various receptors, such as dopamine, serotonin, and muscarinic receptors. The N-ethyl group can influence the lipophilicity and overall pharmacological profile of the resulting molecules.



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Potential research applications of **1-Ethylpiperidin-4-amine**.

Conclusion

1-Ethylpiperidin-4-amine is a valuable and versatile chemical entity with significant potential in medicinal chemistry and drug discovery. While direct biological activity data for the compound itself is limited, its utility as a synthetic intermediate for creating diverse libraries of bioactive molecules is evident. Its established role in the synthesis of opioid analogs, coupled with the emerging potential of the 4-aminopiperidine scaffold in developing antifungal and CNS-active agents, positions **1-Ethylpiperidin-4-amine** as a compound of interest for further investigation. This technical guide provides a foundation for researchers to explore and exploit the properties of this scaffold in the rational design of novel therapeutics. Future research should focus on a more thorough characterization of the pharmacological profile of **1-Ethylpiperidin-4-amine** and its simple derivatives to better understand its intrinsic biological activities and to guide the development of more complex and potent drug candidates.

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